molecular formula C6H9F3O2 B1465145 Methyl 3,3,3-trifluoro-2,2-dimethylpropanoate CAS No. 1188911-72-9

Methyl 3,3,3-trifluoro-2,2-dimethylpropanoate

Cat. No.: B1465145
CAS No.: 1188911-72-9
M. Wt: 170.13 g/mol
InChI Key: ZVXAFVCHEIPHDR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl 3,3,3-trifluoro-2,2-dimethylpropanoate is an organic compound with the molecular formula C6H9F3O2. It is a methyl ester derivative of 3,3,3-trifluoro-2,2-dimethylpropionic acid. This compound is characterized by the presence of three fluorine atoms and two methyl groups attached to the central carbon atom, making it a trifluoromethyl-substituted ester. It is commonly used in various chemical reactions and has applications in scientific research and industrial processes.

Scientific Research Applications

Methyl 3,3,3-trifluoro-2,2-dimethylpropanoate has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of complex organic molecules, particularly those containing trifluoromethyl groups.

    Biology: The compound is employed in the development of fluorinated analogs of biologically active molecules, which can enhance their stability and bioavailability.

    Medicine: It serves as an intermediate in the synthesis of pharmaceuticals, including drugs with improved pharmacokinetic properties.

    Industry: The compound is utilized in the production of specialty chemicals and materials, such as fluorinated polymers and surfactants.

Safety and Hazards

The compound is labeled with the signal word “Warning” and is associated with the hazard statements H226, H315, H319, and H335 . The precautionary statements include P210, P280, and P303+P361+P353 .

Preparation Methods

Synthetic Routes and Reaction Conditions

Methyl 3,3,3-trifluoro-2,2-dimethylpropanoate can be synthesized through several methods. One common approach involves the esterification of 3,3,3-trifluoro-2,2-dimethylpropionic acid with methanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction is typically carried out under reflux conditions to ensure complete conversion of the acid to the ester.

Industrial Production Methods

In industrial settings, the production of this compound may involve more efficient and scalable processes. These methods often utilize continuous flow reactors and optimized reaction conditions to achieve high yields and purity. The use of advanced purification techniques, such as distillation and crystallization, ensures the final product meets the required specifications.

Chemical Reactions Analysis

Types of Reactions

Methyl 3,3,3-trifluoro-2,2-dimethylpropanoate undergoes various chemical reactions, including:

    Hydrolysis: The ester can be hydrolyzed to yield 3,3,3-trifluoro-2,2-dimethylpropionic acid and methanol.

    Reduction: Reduction of the ester can produce the corresponding alcohol, 3,3,3-trifluoro-2,2-dimethylpropanol.

    Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

    Hydrolysis: Typically carried out using aqueous sodium hydroxide or hydrochloric acid under reflux conditions.

    Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).

    Substitution: Nucleophiles such as amines, thiols, and halides can be used in substitution reactions, often in the presence of a suitable solvent and catalyst.

Major Products Formed

    Hydrolysis: 3,3,3-trifluoro-2,2-dimethylpropionic acid and methanol.

    Reduction: 3,3,3-trifluoro-2,2-dimethylpropanol.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Mechanism of Action

The mechanism of action of methyl 3,3,3-trifluoro-2,2-dimethylpropanoate depends on its specific application. In chemical reactions, the trifluoromethyl group can influence the reactivity and selectivity of the compound. The electron-withdrawing nature of the trifluoromethyl group can stabilize reaction intermediates and enhance the overall reaction rate. In biological systems, the compound’s fluorinated structure can improve the metabolic stability and membrane permeability of drug molecules.

Comparison with Similar Compounds

Similar Compounds

    3,3,3-Trifluoro-2,2-dimethylpropionic acid: The parent acid of the ester.

    3,3,3-Trifluoro-2,2-dimethylpropanol: The corresponding alcohol obtained by reduction of the ester.

    3,3,3-Trifluoro-2,2-dimethylpropionitrile: A nitrile derivative used in various synthetic applications.

Uniqueness

Methyl 3,3,3-trifluoro-2,2-dimethylpropanoate is unique due to its trifluoromethyl-substituted ester structure, which imparts distinct chemical and physical properties. The presence of the trifluoromethyl group enhances the compound’s stability, lipophilicity, and reactivity, making it a valuable intermediate in the synthesis of fluorinated compounds.

Properties

IUPAC Name

methyl 3,3,3-trifluoro-2,2-dimethylpropanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H9F3O2/c1-5(2,4(10)11-3)6(7,8)9/h1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZVXAFVCHEIPHDR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C(=O)OC)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H9F3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70704821
Record name Methyl 3,3,3-trifluoro-2,2-dimethylpropanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70704821
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

170.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1188911-72-9
Record name Methyl 3,3,3-trifluoro-2,2-dimethylpropanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70704821
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

Reaction was carried out in two separate batches, employing 5 g of 3,3,3-trifluoro-2,2-dimethylpropionic acid in each batch. To a stirred solution of 3,3,3-trifluoro-2,2-dimethylpropionic acid (5 g, 32 mmol) in anhydrous dichloromethane (20 mL) at 0° C. (under an argon atmosphere), was added dropwise a solution of (trimethylsilyl)diazomethane (18 mL of a 2M solution in diethyl ether, 35 mmol) (gas evolution observed). The resulting yellow solution was allowed to warm to rt and stirred for a further 48 h. An additional 5 mL of 2M (trimethylsilyl)diazomethane solution (10 mmol) was added, and stirring continued for a further 5 h whereupon a further 6 mL of 2 M (trimethylsilyl)diazomethane solution (12 mmol) was added. After stirring for a further 15 h, the reaction mixture was concentrated in vacuo (keeping bath temperature below 30° C.). The resulting oil was redissolved in diethyl ether (200 mL), washed with saturated sodium hydrogencarbonate solution (100 mL), separated, and dried over MgSO4. Filtration followed by concentration in vacuo (keeping bath temperature below 30° C.) gave crude product. Crude product from both batches were combined to afford crude methyl 3,3,3-trifluoro-2,2-dimethylpropanoate (7.69 g) as a yellow oil which was taken on without further purification. 1H NMR (300 MHz, CDCl3) δ 3.86 (s, 3H), 1.40 (s, 6H).
Quantity
5 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
[Compound]
Name
solution
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
20 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Quantity
5 mL
Type
reactant
Reaction Step Two
Quantity
6 mL
Type
reactant
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Methyl 3,3,3-trifluoro-2,2-dimethylpropanoate
Reactant of Route 2
Reactant of Route 2
Methyl 3,3,3-trifluoro-2,2-dimethylpropanoate
Reactant of Route 3
Reactant of Route 3
Methyl 3,3,3-trifluoro-2,2-dimethylpropanoate
Reactant of Route 4
Reactant of Route 4
Methyl 3,3,3-trifluoro-2,2-dimethylpropanoate
Reactant of Route 5
Reactant of Route 5
Methyl 3,3,3-trifluoro-2,2-dimethylpropanoate
Reactant of Route 6
Reactant of Route 6
Methyl 3,3,3-trifluoro-2,2-dimethylpropanoate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.